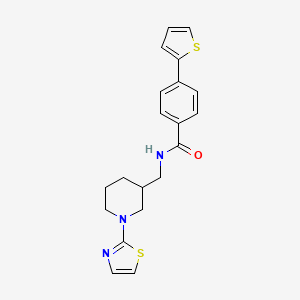

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

Historical Context and Development of Thiazole-Piperidine-Benzamide Compounds

The integration of thiazole, piperidine, and benzamide scaffolds into pharmaceutical agents traces its origins to foundational discoveries in heterocyclic chemistry. Thiazole, first synthesized by Hantzsch and Weber in 1887 via the condensation of α-haloketones and thioamides, became a cornerstone for antimicrobial and anticancer agents due to its electronic versatility. Piperidine derivatives gained prominence in the mid-20th century as central nervous system modulators, exemplified by compounds like piperidine-based antihistamines. Benzamide’s emergence as a pharmacophore followed breakthroughs in enzyme inhibition studies, particularly its role in histone deacetylase (HDAC) inhibitors such as vorinostat.

The fusion of these moieties into hybrid structures began in the early 2000s, driven by the need for multifunctional drugs. For instance, 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide demonstrated potent HDAC inhibition, validating the synergistic potential of combining thiazole and benzamide groups. The addition of thiophene, as seen in N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, further enhanced aromatic interactions in target binding, a strategy refined through computational modeling and high-throughput screening.

Significance in Medicinal Chemistry Research

The compound’s design leverages the distinct pharmacological properties of its subunits:

- Thiazole : Enhances metabolic stability and participates in hydrogen bonding via its nitrogen and sulfur atoms, critical for kinase and protease inhibition.

- Piperidine : Confers conformational rigidity and improves blood-brain barrier permeability, advantageous for central targets.

- Benzamide : Serves as a hydrogen-bond acceptor/donor, optimizing interactions with enzymatic active sites.

- Thiophene : Augments π-π stacking with hydrophobic protein pockets, improving binding affinity.

Recent studies highlight its activity against HDACs and tyrosine kinases, with IC₅₀ values in the nanomolar range. Its modular structure also permits facile derivatization, enabling rapid exploration of structure-activity relationships (SAR).

Structure-Based Classification and Nomenclature

The compound’s systematic IUPAC name, this compound, reflects its hierarchical architecture:

| Component | Structural Features | Role in Classification |

|---|---|---|

| Thiazole | 5-membered aromatic ring (C₃H₃NS) at position 1 of piperidine | Heterocyclic substituent |

| Piperidine | 6-membered saturated amine ring with methylene bridge to benzamide | Aliphatic backbone |

| Benzamide | Amide-linked benzene ring substituted with thiophene at position 4 | Aromatic pharmacophore |

| Thiophene | 5-membered sulfur-containing ring at position 4 of benzamide | Auxiliary aromatic group |

The numbering follows priority rules, with the benzamide core as the parent chain. Piperidine is designated as a substituent via the methylene linker, while thiazole and thiophene are treated as heteroaryl groups.

Research Objectives and Scope

This article addresses four key objectives:

- Synthetic Optimization : Evaluating routes such as Hantzsch thiazole cyclization and Buchwald-Hartwig coupling for scalable production.

- Structure-Activity Relationship Analysis : Correlating substituent effects (e.g., thiophene position) with HDAC inhibition.

- Target Identification : Profiling interactions with HDAC isoforms (e.g., HDAC6) and kinase domains.

- Pharmacokinetic Profiling : Assessing logP, solubility, and metabolic stability using in silico models.

The scope excludes clinical trial data and toxicological assessments, focusing instead on chemical and preclinical research advancements.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c24-19(17-7-5-16(6-8-17)18-4-2-11-25-18)22-13-15-3-1-10-23(14-15)20-21-9-12-26-20/h2,4-9,11-12,15H,1,3,10,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJOLIKZNBKBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction.

Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene bridge.

Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. This mechanism suggests potential use in treating inflammatory diseases.

- Antimicrobial Activity: Research indicates that derivatives containing thiazole and thiophene moieties exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against S. aureus, indicating potent antimicrobial activity.

-

Anticancer Research:

- The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have explored its potential as an anticancer agent by examining its effects on cancer cell lines and its ability to induce apoptosis or inhibit cell proliferation.

- Biological Activity Studies:

Case Study 1: Anti-inflammatory Activity

In a study focused on the anti-inflammatory effects of similar compounds, N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide was evaluated for its ability to inhibit COX enzymes. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential therapeutic application in inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effectiveness of various thiazole derivatives, including this compound). The compound exhibited superior activity against S. aureus compared to other derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Specific pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:

Core Benzamide Derivatives

- Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Differences: Replaces thiophen-2-yl with 3,4-dichlorophenyl and substitutes piperidine with morpholine. Impact: Enhanced electron-withdrawing effects from Cl groups may alter binding affinity compared to the thiophene’s electron-rich system .

Compound 95 () : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

Thiophene-Containing Analogs

- Compound 13 (): (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one Differences: Replaces benzamide with an α,β-unsaturated ketone and includes a methoxybenzothiazole group. Impact: The conjugated enone system may improve anticancer activity via DNA intercalation or redox cycling .

Physicochemical Properties

Key physicochemical parameters are inferred from structural analogs:

Notes:

- The target compound’s thiophene group likely increases lipophilicity compared to pyridine or morpholine-containing analogs.

- Triazole-containing derivatives () exhibit higher melting points due to hydrogen-bonding capacity .

Anticancer Potential

- Compound 13 () : Demonstrated superior anti-breast cancer activity (IC₅₀ < 1 µM) compared to doxorubicin, attributed to thiophene and benzothiazole synergism .

- Compound 95 (): Sulfonamide derivatives target kinases and apoptosis pathways, with IC₅₀ values in the nanomolar range .

Enzyme Inhibition

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features several key structural components:

- Thiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological interactions.

- Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Thiophene Ring : A five-membered ring containing sulfur, which adds to the aromaticity and electronic properties of the molecule.

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of Thiazole : Utilizing Hantzsch thiazole synthesis.

- Piperidine Formation : Hydrogenation of pyridine derivatives.

- Coupling Reactions : Nucleophilic substitution between piperidine and thiazole.

- Amide Coupling : Linking the thiophene moiety through an amide bond.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole and piperidine rings can form hydrogen bonds and π-π interactions with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may exhibit selective binding to certain receptors, enhancing its therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including those with thiazole and piperidine functionalities, exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

- Compounds similar in structure have shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with specific derivatives demonstrating selective inhibition of EGFR and HER-2 kinases, critical in cancer progression .

Antimicrobial Activity

The thiazole-containing compounds have been investigated for their antimicrobial properties. Research has shown that these compounds can effectively inhibit bacterial growth, particularly against Staphylococcus aureus, with minimal effects on healthy cells .

Data Tables

| Biological Activity | Cell Line/Target | Effectiveness |

|---|---|---|

| Anti-proliferative | MCF-7 (Breast Cancer) | Significant Inhibition |

| Anti-proliferative | A549 (Lung Cancer) | Moderate Inhibition |

| Antimicrobial | Staphylococcus aureus | MIC 3.12 - 12.5 μg/mL |

Case Studies

- Breast Cancer Study : A series of thiazole-benzamide derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated a promising selectivity for cancer cells over healthy cells, highlighting the potential for targeted cancer therapies .

- Diabetes Research : Investigations into cycloalkyl-fused N-thiazol-2-yl-benzamides revealed their role as glucokinase activators with a balanced profile for treating type 2 diabetes without significant side effects like hypoglycemia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide?

- Methodology : The compound can be synthesized via coupling reactions between a benzoyl chloride derivative and a thiazole-substituted piperidine amine. A typical approach involves:

Reacting 4-(thiophen-2-yl)benzoyl chloride with 1-(thiazol-2-yl)piperidin-3-ylmethanamine in anhydrous pyridine under ice-cooled conditions for 6–12 hours .

Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol or ethanol to achieve >95% purity .

- Key Considerations : Pyridine acts as both a solvent and acid scavenger. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) is critical to avoid over-acylation.

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Workflow :

1H/13C NMR : Verify the presence of the thiophene (δ ~7.2–7.4 ppm for aromatic protons) and thiazole (δ ~8.1 ppm for C5-H) moieties. The piperidine methylene protons (N-CH2-) appear as a multiplet at δ ~3.2–3.5 ppm .

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >98% (retention time ~8–10 minutes) .

Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 410.1 (calculated for C22H20N3OS2) .

Advanced Research Questions

Q. How does the spatial arrangement of the thiazole-piperidine-thiophene scaffold influence target binding and selectivity?

- Structural Insights :

- The thiazole ring participates in hydrogen bonding (e.g., N-H⋯N interactions) with catalytic residues in enzymes like AKT or cyclophilin domains, as observed in similar analogs .

- The piperidine moiety enables conformational flexibility, critical for accommodating hydrophobic pockets in kinase targets. Rigidification via methylene bridges (as in the title compound) may enhance selectivity by reducing off-target interactions .

Q. What strategies mitigate poor aqueous solubility and bioavailability in this class of benzamide-thiazole hybrids?

- Approaches :

Prodrug Design : Introduce phosphate or ester groups at the benzamide carbonyl to enhance solubility, as demonstrated in related AKT inhibitors .

Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .

Structural Modifications : Incorporate polar substituents (e.g., trifluoromethyl or methoxy groups) on the thiophene ring to improve logP without compromising activity .

Q. How can researchers resolve contradictory activity data across structurally similar analogs?

- Case Study : If derivatives show inconsistent AKT inhibition (e.g., IC50 ranging from 10 nM to 1 µM):

SAR Analysis : Compare substituent effects (e.g., thiophene vs. pyridine) on enzymatic assays and cellular permeability .

Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation as a cause of variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.